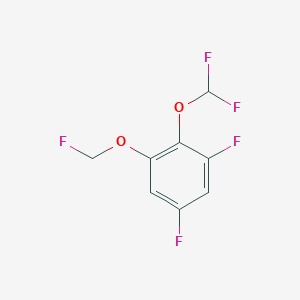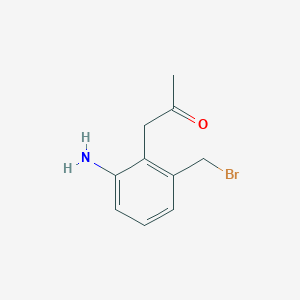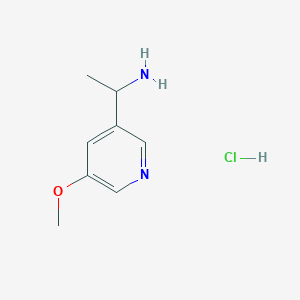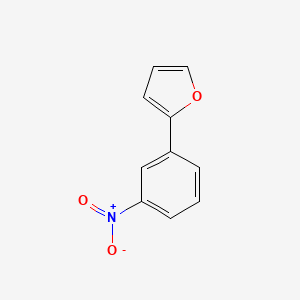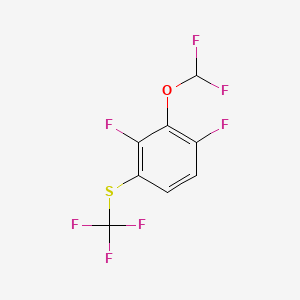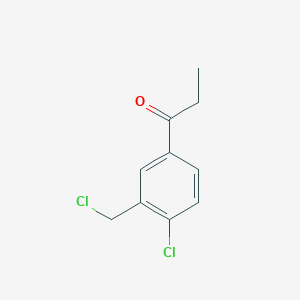
4-(Trifluoromethyl)piperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)piperidine-1-sulfonamide is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(Trifluoromethyl)piperidine-1-sulfonamide typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The process can be carried out using different catalysts such as palladium on carbon or Raney nickel. The reaction is performed under hydrogen gas at room temperature and atmospheric pressure. The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated by distillation to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.
科学的研究の応用
4-(Trifluoromethyl)piperidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 4-(Trifluoromethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it interacts with dihydropteroate synthase, an enzyme involved in folate synthesis, leading to the inhibition of bacterial growth. The compound can also disrupt bacterial cell membranes, further enhancing its antibacterial activity .
類似化合物との比較
4-(Trifluoromethyl)piperidine-1-sulfonamide can be compared with other sulfonamide derivatives containing a piperidine moiety. Similar compounds include:
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Bismerthiazol: An antibacterial agent used in agriculture.
Thiodiazole copper: Another agricultural antibacterial agent.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
特性
分子式 |
C6H11F3N2O2S |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
4-(trifluoromethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C6H11F3N2O2S/c7-6(8,9)5-1-3-11(4-2-5)14(10,12)13/h5H,1-4H2,(H2,10,12,13) |
InChIキー |
CLUOFHYFENAOFO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
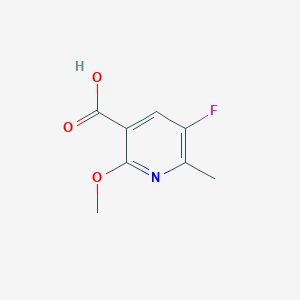
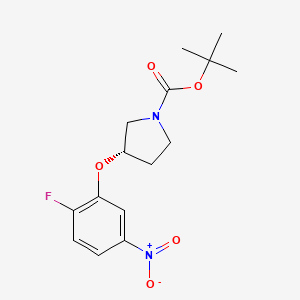
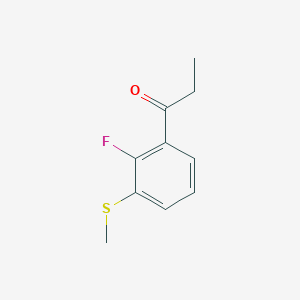
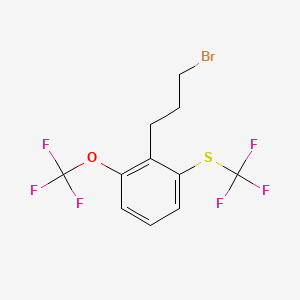
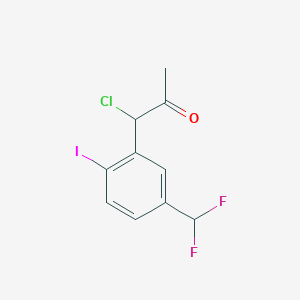
![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
